molecular formula C5H10Cl2N2O B046951 1,3-Bis(2-chloroethyl)urea CAS No. 2214-72-4

1,3-Bis(2-chloroethyl)urea

Cat. No. B046951
CAS RN: 2214-72-4
M. Wt: 185.05 g/mol
InChI Key: VBWBRZHAGLZNST-UHFFFAOYSA-N
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Patent
US04028410

Procedure details

A cold solution of 0.2346 g (3.4 mmole) sodium nitrite in 2 ml water was slowly added to a stirred solution of 0.2727 g (1.47 mmole) 1,3-bis(2-chloroethyl)urea in 2 ml 88% formic acid at 0°. After 2 hours at 0°, 0.1449 g (46.0%) of an oil solid phase was removed. The ir spectrum of this fraction failed to agree with that of BCNU. After 2 days a small amount of crystalline BCNU slowly formed in this oil phase. A methylene dichloride extract of the aqueous phase yielded 0.0943 g (30.0%) of an amber oil whose ir spectrum agreed with that of a known sample of BCNU. Treatment of this oil with 5 ml hexane and cooling to 0° gave crystalline BCNU which formed an oil on warming to ambient temperature.
Quantity
0.2346 g
Type
reactant
Reaction Step One
Quantity
0.2727 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=O.[Na+].[Cl:5][CH2:6][CH2:7][NH:8][C:9]([NH:11][CH2:12][CH2:13][Cl:14])=[O:10]>O.C(O)=O>[CH2:7]([NH:8][C:9]([N:11]([N:1]=[O:3])[CH2:12][CH2:13][Cl:14])=[O:10])[CH2:6][Cl:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.2346 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.2727 g
Type
reactant
Smiles
ClCCNC(=O)NCCCl
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.1449 g (46.0%) of an oil solid phase was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCl)NC(=O)N(CCCl)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.